Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a 5-phenylisoxazole-3-carboxamido group, a thioacetamido linker, and a methyl benzoate moiety. This structure combines multiple pharmacophoric elements: the thiadiazole ring is known for antimicrobial and antitumor activities, while the isoxazole and benzoate groups may enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPJXLLIZHBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, it involves:
Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.
Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.
Similar Compounds
4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.
Uniqueness
Its structure combines multiple reactive sites, offering versatility in synthetic modifications.
The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.
This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.
Biological Activity
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Compound Overview
This compound features multiple functional groups, including isoxazole and thiadiazole moieties, which are known for their diverse biological activities. The molecular structure includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole and Thiadiazole Rings : These rings are formed through specific reactions involving starting materials that contain appropriate substituents.
- Controlled Reaction Conditions : The synthesis is carried out under controlled temperature and pH conditions to optimize yield and purity.
- Solvent Use : Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
This compound exerts its biological effects by interacting with various biological targets. It is believed to modulate signaling pathways through the inhibition of specific enzymes or receptors involved in disease processes. This modulation may lead to therapeutic effects such as:
- Anti-inflammatory Properties : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Inducing apoptosis in cancer cells via targeted mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
These results indicate a promising antibacterial profile against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also shown antifungal activity against various strains:
| Compound | Target Organism | MIC |
|---|---|---|
| Compound D | Candida albicans | 4 µg/mL |
| Compound E | Aspergillus niger | 8 µg/mL |
These findings suggest potential applications in treating fungal infections .
Case Studies
- In Vitro Studies : A study evaluated the antibacterial activity of a series of thiadiazole derivatives against common pathogens. The derivatives demonstrated significant activity with MIC values comparable to standard antibiotics .
- Anticancer Research : Another investigation focused on the anticancer potential of isoxazole derivatives, revealing that certain modifications enhanced cytotoxicity against various cancer cell lines .
Scientific Research Applications
Biological Properties
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits a range of biological activities attributed to its structural components:
- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains. Research indicates that derivatives containing thiadiazole and isoxazole moieties often exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This is particularly relevant in conditions where inflammation plays a central role in disease progression.
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several key areas:
- Antibacterial Agents : Due to its efficacy against various pathogens, this compound could be developed as a novel antibacterial agent. Studies have demonstrated its effectiveness against resistant strains of bacteria .
- Cancer Treatment : The presence of specific functional groups suggests potential anticancer properties. Research into similar compounds has indicated their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Drugs : Given its ability to modulate inflammatory responses, this compound may be explored for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several studies highlight the applications and efficacy of compounds similar to this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under specific conditions:
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Ester hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C cleaves the methyl ester to yield the corresponding carboxylic acid derivative.
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Amide hydrolysis : Prolonged refluxing with concentrated HCl (6 M) breaks the acetamido and isoxazole-carboxamido bonds, generating 4-aminobenzoic acid and 5-phenylisoxazole-3-carboxylic acid as products.
These reactions are pH-dependent, with optimal yields achieved under alkaline conditions for ester hydrolysis and acidic conditions for amide cleavage .
Oxidation Reactions
The thioether linkage (-S-) in the thiadiazole-thioacetamido moiety is susceptible to oxidation:
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Formation of sulfoxide : Using HO (30%) in acetic acid at 25°C produces the sulfoxide derivative.
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Formation of sulfone : Stronger oxidants like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C convert the thioether to a sulfone.
The oxidation state is controlled by reaction time and oxidant strength, with sulfoxides forming faster than sulfones.
Substitution Reactions
The thiadiazole ring participates in nucleophilic substitutions:
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Halogenation : Reaction with Cl or Br in CCl substitutes the thiadiazole sulfur with halogens, yielding 5-halo-1,3,4-thiadiazole intermediates.
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Amination : Treatment with NH/EtOH under pressure replaces the thioacetamido group with an amine group.
These reactions typically require anhydrous conditions and catalytic bases like triethylamine.
Cyclization Reactions
Under thermal or acidic conditions, the compound forms fused heterocycles:
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Isoxazole-thiadiazole fusion : Heating in polyphosphoric acid (PPA) at 120°C induces cyclization between the isoxazole and thiadiazole rings, generating a bicyclic structure.
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Ester-amide cyclization : Refluxing in toluene with p-TsOH catalyzes intramolecular ester-amide condensation, producing a seven-membered lactam.
Cyclization yields depend on solvent polarity and temperature gradients.
Reaction Mechanisms
Key mechanistic pathways include:
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Base-catalyzed ester hydrolysis : Nucleophilic attack by OH on the ester carbonyl, followed by tetrahedral intermediate formation and methanol elimination.
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Radical-mediated oxidation : HO generates hydroxyl radicals that abstract sulfur electrons, leading to sulfoxide/sulfone formation.
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Electrophilic aromatic substitution : Halogens attack electron-deficient positions on the thiadiazole ring, facilitated by Lewis acid catalysts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, which distinguishes it from analogs. Below is a systematic comparison with related molecules:
Substituent Variations on Thiadiazole Cores
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1) Structure: Features a phenylcarbamoyl group at the thiadiazole C5 position and a methoxybenzoate ester. Molecular Weight: 369.40 g/mol (C₁₈H₁₅N₃O₄S) vs. the target compound’s higher MW due to the isoxazole substituent.
4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)
Heterocycle Replacements: Thiadiazole vs. Oxadiazole
- 5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Structure: Replaces thiadiazole with 1,3,4-oxadiazole, linked via a thioacetamido group to a pyrazole-carbonitrile. Activity: Reported yield (53.84%) and molecular weight (281.1 g/mol) suggest simpler synthesis but lower steric bulk compared to the target compound. The oxadiazole’s oxygen atom may reduce electron-deficient character, altering binding affinity .
Pharmacologically Active Thiadiazole Derivatives
- Cephalosporin Derivatives with Thiadiazol-Thio Groups Example: (6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 27164-46-1). Relevance: Highlights thiadiazole’s role in antibiotic design.
Key Research Findings and Implications
Bioactivity Trends : Thiadiazole derivatives with aromatic substituents (e.g., phenyl, isoxazole) show enhanced antimicrobial and anticancer activities, though specific data for the target compound are lacking .
Synthetic Challenges : The target compound’s multi-step synthesis (inferred from analogs in ) may limit scalability compared to simpler derivatives like those in .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis involves sequential heterocycle formation and coupling reactions. Key steps include:
- Thiadiazole Core Synthesis: Reacting 5-phenylisoxazole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
- Thioether Linkage: Introducing the thioacetamido group via nucleophilic substitution, using mercaptoacetic acid and a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Esterification and Amide Coupling: The benzoate ester is formed via Fisher esterification, followed by amide coupling using carbodiimides (e.g., EDC/HOBt) in anhydrous DCM .
Critical Conditions: - Maintain anhydrous conditions during amide coupling to prevent hydrolysis.
- Optimize stoichiometry (1:1.2 molar ratio for thioether formation) to minimize byproducts.
- Purify intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7) to ensure purity >95% .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and isoxazole rings. Key signals include:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 521.12).
- HPLC Purity: Use a C18 column (ACN/water gradient, 0.1% TFA) to confirm purity >98% .
Advanced: How can conflicting biological activity data between computational predictions and in vitro assays be resolved?
Answer:
Discrepancies often arise from:
- Solvent Effects: Docking simulations may not account for aqueous vs. DMSO solubility. Validate with solubility studies (e.g., shake-flask method) .
- Protein Flexibility: Use molecular dynamics (MD) simulations over 100 ns to model target conformational changes.
- Assay Variability: Repeat enzyme inhibition assays (e.g., kinase profiling) under standardized conditions (pH 7.4, 37°C) with positive controls. If IC₅₀ values deviate >20% from predictions, re-evaluate docking parameters (e.g., grid box size) .
Advanced: What strategies are recommended for enhancing the compound’s metabolic stability?
Answer:
- Structural Modifications: Replace the methyl ester with a tert-butyl ester to reduce hydrolysis.
- Deuterium Labeling: Substitute labile hydrogens (e.g., acetamido NH) with deuterium to prolong half-life.
- In Vitro Microsomal Assays: Assess stability in liver microsomes (human/rat). If clearance >30 mL/min/kg, introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to hinder CYP450 oxidation .
Basic: What safety precautions are required when handling this compound?
Answer:
- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture. Use desiccants (silica gel) to prevent hydrolysis .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing and dissolution.
- Emergency Measures: For skin contact, wash with 10% ethanol/water, followed by soap. Inhalation requires immediate fresh air and medical evaluation .
Advanced: How can reaction pathways be optimized using computational design tools?
Answer:
- Reaction Path Search: Use density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates.
- ICReDD Workflow: Integrate quantum mechanics (QM) calculations with cheminformatics to screen >100 solvent/base combinations. Prioritize solvents with high Kamlet-Taft β values (e.g., DMF) for nucleophilic steps .
- Validation: Compare predicted yields (e.g., 85% for thioether formation) with small-scale experiments. Adjust time/temperature if deviations exceed 10% .
Advanced: What methodologies are effective in analyzing the compound’s stability under varying pH conditions?
Answer:
- Forced Degradation Studies:
- Acidic: 0.1 M HCl at 40°C for 24 hrs.
- Basic: 0.1 M NaOH at 40°C for 24 hrs.
- Neutral: Water at 60°C for 48 hrs.
- Analytical Monitoring: Use UPLC-MS to quantify degradation products (e.g., hydrolyzed benzoic acid).
- Kinetic Modeling: Apply first-order kinetics to calculate degradation rate constants (k). If k > 0.05 day⁻¹ at pH 7.4, reformulate with stabilizing excipients (e.g., cyclodextrins) .
Basic: What biological screening assays are recommended for initial activity profiling?
Answer:
- Anticancer Activity: MTT assay against HCT-116 (colon) and MCF-7 (breast) cell lines. IC₅₀ < 10 μM warrants further study .
- Antimicrobial Screening: Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC ≤ 25 μg/mL indicates potential.
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or EGFR kinases. Use staurosporine as a positive control .
Advanced: How can molecular docking guide SAR studies for this compound?
Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) based on structural motifs (e.g., thiadiazole’s affinity for ATP-binding pockets).
- Docking Protocol:
- Prepare protein (PDB: 1M17) by removing water and adding hydrogens.
- Define a grid box covering the active site (20 ų).
- Use AutoDock Vina with exhaustiveness=20.
- SAR Insights: If docking scores (ΔG < -9 kcal/mol) correlate with bioactivity, modify the isoxazole’s phenyl group to enhance π-stacking .
Advanced: What experimental and computational approaches resolve crystallinity issues during formulation?
Answer:
- Polymorph Screening: Use solvent evaporation (e.g., acetone/water) to isolate stable Form I. Characterize via PXRD (peaks at 2θ=12.4°, 15.7°).
- Co-Crystallization: Screen with succinic acid (1:1 molar ratio) to improve solubility.
- Molecular Dynamics (MD): Simulate lattice energies to predict habit modifiers (e.g., PEG 4000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
